molecular formula C30H27ClN4S B11088154 4-(4-chlorophenyl)-N-(3-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

4-(4-chlorophenyl)-N-(3-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B11088154
M. Wt: 511.1 g/mol
InChI Key: FXDSRWJAUMOCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a mouthful, so let’s break it down. Its systematic name is quite descriptive, but let’s simplify it we’ll call it : This compound is a mouthful, so let’s break it down. Its systematic name is quite descriptive, but let’s simplify it: we’ll call it “Compound X” for convenience. Compound X belongs to the class of azulene derivatives, characterized by their unique fused-ring system. Here’s a brief introduction:

  • Compound X is a complex organic molecule with the following structural features:
    • A tetrahydrotriazacyclopenta[cd]azulene core.
    • Substituents: 4-chlorophenyl, 3-methylphenyl, and 4-methylphenyl.
    • A carbothioamide functional group.

Preparation Methods

Synthetic Routes::

  • Compound X can be synthesized through several routes, but one common method involves cyclization reactions. For instance:
    • A key step might be the cyclization of a suitable precursor containing the azulene core and the desired substituents.
    • Reagents like Lewis acids or bases are often employed to facilitate this cyclization.
    • The reaction conditions play a crucial role in achieving high yields and selectivity.
Industrial Production::
  • While industrial-scale production of Compound X is less common due to its complexity, research laboratories often prepare it for scientific investigations.
  • Scale-up challenges include optimizing reaction conditions, purification, and safety considerations.

Chemical Reactions Analysis

  • Compound X undergoes various reactions:
    • Oxidation : It can be oxidized using reagents like potassium permanganate or chromic acid.
    • Reduction : Reduction with hydrogen gas over a catalyst yields the corresponding amine.
    • Substitution : The phenyl groups can be substituted using appropriate electrophiles.
  • Major products:
    • Oxidation: The corresponding ketone or carboxylic acid.
    • Reduction: The amine derivative.
    • Substitution: Various substituted derivatives.

Scientific Research Applications

  • Chemistry : Researchers study Compound X for its unique structural properties and reactivity.
  • Biology : It may serve as a probe for biological studies due to its potential interactions with biomolecules.
  • Medicine : Investigations into its pharmacological properties could reveal therapeutic applications.
  • Industry : Limited applications due to complexity, but it might find use in specialized materials.

Mechanism of Action

  • Compound X ’s mechanism of action depends on its specific targets:
    • It could interact with enzymes, receptors, or cellular components.
    • Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Properties

Molecular Formula

C30H27ClN4S

Molecular Weight

511.1 g/mol

IUPAC Name

6-(4-chlorophenyl)-N-(3-methylphenyl)-2-(4-methylphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C30H27ClN4S/c1-19-9-11-22(12-10-19)28-33-35-27(29(36)32-24-7-5-6-20(2)18-24)26(21-13-15-23(31)16-14-21)25-8-3-4-17-34(28)30(25)35/h5-7,9-16,18H,3-4,8,17H2,1-2H3,(H,32,36)

InChI Key

FXDSRWJAUMOCGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)Cl)C(=S)NC6=CC=CC(=C6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.